molecular formula C22H17Cl2N3O B12116327 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide

Cat. No.: B12116327
M. Wt: 410.3 g/mol
InChI Key: LJLMKFKETGFPGN-UHFFFAOYSA-N
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Description

N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide is a benzimidazole-derived compound featuring a benzyl group at the N1 position of the benzimidazole core and a 2,4-dichlorobenzamide moiety linked via a methylene bridge. The benzimidazole scaffold is known for its versatility in medicinal chemistry, often contributing to interactions with biological targets through hydrogen bonding and π-π stacking. The 2,4-dichlorophenyl group enhances lipophilicity and may improve metabolic stability compared to non-halogenated analogs .

Properties

Molecular Formula

C22H17Cl2N3O

Molecular Weight

410.3 g/mol

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C22H17Cl2N3O/c23-16-10-11-17(18(24)12-16)22(28)25-13-21-26-19-8-4-5-9-20(19)27(21)14-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,25,28)

InChI Key

LJLMKFKETGFPGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

A comparative analysis of key structural analogs is summarized in Table 1.

Compound Name Key Substituents Molecular Weight logP Melting Point (°C) Biological Activity (if reported) Reference
N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide (Target) Benzyl, 2,4-dichlorophenyl ~407.3 (calc.) ~4.5* N/A N/A
N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]benzamide Benzyl, non-halogenated benzamide 341.41 4.24 N/A N/A
N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide 2-Methylpropyl, 2,4-dichlorophenyl ~369.3 (calc.) ~3.8* N/A N/A
N-((4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)carbamoyl)-2,4-dichlorobenzamide Pyrimidine with trifluoroethoxy, dichlorophenyl ~504.3 (calc.) ~5.1* 109–110 Potential pesticide activity
N-(3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-2,4-dichlorobenzamide Pyrazole, tert-butyl, 4-chlorophenyl 422.01 N/A N/A Antimicrobial, antitubercular
N-(2-Aminoethyl)-N-(4-bromophenyl)-2,4-dichlorobenzamide hydrochloride Aminoethyl, 4-bromophenyl (salt form) 387.5 (M+H)+ N/A N/A Trypanosoma brucei inhibition

*Estimated based on structural analogs.

Key Observations:

  • Lipophilicity: The target compound’s 2,4-dichloro substitution increases logP compared to non-halogenated analogs (e.g., 4.24 vs.
  • Steric Effects: Bulky substituents like the benzyl group (target) or tert-butyl (compound in ) may influence target binding or metabolic stability.
  • Bioactivity: Pyrazole and pyrimidine-containing analogs () show pesticidal and antimicrobial activities, suggesting the dichlorobenzamide moiety is a critical pharmacophore.

Spectroscopic and Crystallographic Analysis

  • IR/NMR: The amide NH stretch in analogs appears at ~3240 cm⁻¹ (IR), while aromatic protons resonate at 7.2–8.8 ppm in ¹H NMR . The target compound’s spectral data would align closely, with additional signals from the benzyl group (e.g., δ 7.2–7.5 ppm for benzyl CH) .
  • Hydrogen Bonding: Benzimidazole NH and amide carbonyl groups facilitate hydrogen bonding, influencing crystal packing and solubility . Halogenated substituents (e.g., Cl) may engage in halogen bonding, further stabilizing the solid state .

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